(R)-(+)-Methyl Lactate: A Comprehensive Technical Guide
(R)-(+)-Methyl Lactate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-(+)-Methyl lactate (B86563) , a chiral ester of lactic acid, serves as a versatile building block in asymmetric synthesis and is recognized as a green solvent. Its defined stereochemistry makes it a valuable precursor for the synthesis of complex chiral molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the chemical and physical properties of (R)-(+)-methyl lactate, detailed experimental protocols for its synthesis, purification, and analysis, and a workflow for its application in chemical synthesis.
Core Chemical Properties
(R)-(+)-Methyl lactate, also known as methyl (R)-2-hydroxypropanoate, is a colorless liquid with a mild, characteristic odor. It is miscible with water and most common organic solvents, though it can hydrolyze in the presence of acids or bases.[1][2]
Physicochemical Data
The key physicochemical properties of (R)-(+)-methyl lactate are summarized in the table below, compiled from various sources.[1][3][4][5][6][7][8][9]
| Property | Value | References |
| CAS Number | 17392-83-5 | [3][5][6] |
| Molecular Formula | C₄H₈O₃ | [1][3][7] |
| Molecular Weight | 104.10 g/mol | [1][8] |
| Appearance | Clear, colorless liquid | [1][10] |
| Boiling Point | 144-145 °C (at 760 mmHg) | [4][5][7] |
| Melting Point | -66.2 °C | [1][10] |
| Density | 1.09 g/mL at 25 °C | [4][5][7] |
| Refractive Index | 1.412 - 1.414 at 20 °C | [3][5][6] |
| Optical Rotation | [α]²⁰/D +8.5° to +10.5° (neat) | [3][6] |
| Solubility | Miscible with water, alcohol, and ether | [1][6] |
| Flash Point | 49 °C (120.2 °F) - closed cup | [1][5] |
| Vapor Pressure | 1.93 mmHg at 25 °C | [7][10] |
Spectral Data
| Spectroscopy | Data |
| ¹H NMR | Spectra available from various sources.[11] |
| ¹³C NMR | Spectra available from various sources.[12] |
| IR | Conforms to structure.[3] |
| Mass Spectrometry | Data available in spectral databases. |
Safety Information
(R)-(+)-Methyl lactate is a flammable liquid and vapor. It causes serious eye irritation and may cause respiratory irritation.[5][13] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, should be used when handling this chemical.[13][]
| Hazard | GHS Classification |
| Flammability | Flammable Liquid, Category 3 (H226) |
| Eye Irritation | Eye Irritation, Category 2A (H319) |
| Respiratory Irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 (H335) |
Precautionary Statements: P210, P261, P280, P305+P351+P338[5][13]
Experimental Protocols
Synthesis of (R)-(+)-Methyl Lactate via Esterification of D-Lactic Acid
This protocol describes the synthesis of (R)-(+)-methyl lactate from D-lactic acid and methanol (B129727) using an acid catalyst.
Materials:
-
D-Lactic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or a cation exchange resin (e.g., Dowex-50W)[15]
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add D-lactic acid and an excess of anhydrous methanol (typically a 3:1 to 5:1 molar ratio of methanol to lactic acid).[13]
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of lactic acid) or a cation exchange resin to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[13]
-
After the reaction is complete, cool the mixture to room temperature.
-
If a cation exchange resin was used, filter it off. If sulfuric acid was used, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude (R)-(+)-methyl lactate is then purified by fractional distillation under reduced pressure.[6]
Purification by Fractional Distillation
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux column)
-
Condenser
-
Receiving flask
-
Vacuum source and gauge
-
Heating mantle
Procedure:
-
Set up the fractional distillation apparatus.
-
Place the crude (R)-(+)-methyl lactate in the distillation flask.
-
Apply a vacuum and gently heat the flask.
-
Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 75-77 °C at 70 mmHg).[6]
-
Monitor the purity of the collected fractions by GC.
Chiral Gas Chromatography Analysis for Enantiomeric Purity
This protocol outlines a general procedure for determining the enantiomeric excess (ee) of (R)-(+)-methyl lactate.
Instrumentation and Columns:
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., a column coated with a cyclodextrin (B1172386) derivative).[16]
Sample Preparation:
-
Prepare a dilute solution of the (R)-(+)-methyl lactate sample in a suitable solvent (e.g., acetone (B3395972) or dichloromethane).[17]
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable temperature (e.g., 60 °C), hold for a few minutes, then ramp to a higher temperature to ensure separation of the enantiomers.
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Injection Volume: 1 µL
Analysis:
-
Inject the sample onto the GC.
-
The two enantiomers, (R)-(+)-methyl lactate and (S)-(-)-methyl lactate, will have different retention times on the chiral column.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
Application in Asymmetric Synthesis
(R)-(+)-Methyl lactate is a valuable chiral building block. Its stereocenter can be transferred to new molecules in a predictable manner. One common application is in the synthesis of macrocyclic lactones, which are important in the fragrance and pharmaceutical industries.
Workflow for the Synthesis of a Chiral Macrocycle
The following diagram illustrates a generalized workflow for the synthesis of a chiral macrocyclic lactone starting from (R)-(+)-methyl lactate. This process involves several key synthetic transformations.
Caption: A generalized workflow for the synthesis of a chiral macrocyclic lactone.
This guide provides a foundational understanding of the chemical properties and applications of (R)-(+)-methyl lactate for professionals in research and development. The provided protocols and workflows are intended as a starting point, and specific experimental conditions may require optimization based on laboratory settings and desired outcomes.
References
- 1. Determination of Optical Purity of Lactic Acid-Based Chiral Liquid Crystals and Corresponding Building Blocks by Chiral High-Performance Liquid Chromatography and Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN102768250B - Method for Determination of Optical Isomers of Methyl Lactate by Chiral Separation by Capillary Gas Chromatography - Google Patents [patents.google.com]
- 4. CN102768250A - Method for chiral separation and measurement of methyl lactate optical isomers by capillary gas chromatography - Google Patents [patents.google.com]
- 5. DE3222837A1 - Process for the preparation of methyl lactate - Google Patents [patents.google.com]
- 6. Methyl (R)-(+)-lactate synthesis - chemicalbook [chemicalbook.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Methyl (R)-(+)-lactate | 17392-83-5 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. CN102351686B - Lactic acid extraction and purification production method by methanol esterification-vacuum distillation hybrid method - Google Patents [patents.google.com]
